![molecular formula C12H17N5 B1458656 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine CAS No. 1708268-40-9](/img/structure/B1458656.png)
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C12H17N5 and its molecular weight is 231.3 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. Its IUPAC name is this compound, and its molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects on cellular pathways. Detailed studies are ongoing to elucidate the precise mechanisms involved.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antiproliferative activity against various tumor cell lines. For instance, similar compounds have shown GI(50) values reaching sub-micromolar concentrations against over 50 types of cancer cells, suggesting that this compound may also possess anticancer properties .
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. It is hypothesized to interact with neurotransmitter receptors and may exhibit properties beneficial for treating neurological disorders. Initial studies suggest that compounds in this class could act as selective modulators of AMPA receptors .
Antimicrobial Activity
Some studies have indicated that pyrazole derivatives can display antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various microbial strains .
Case Studies and Research Findings
Scientific Research Applications
Chemistry
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for specific functionalization that can lead to new chemical entities with desirable properties .
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Antiviral Activity : Preliminary findings suggest efficacy against certain viral strains, warranting further investigation into its mechanism of action.
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Medicine
The compound is under investigation for its therapeutic applications, particularly in treating diseases such as:
- Neurodegenerative Disorders : Its ability to cross the blood-brain barrier may allow it to target neurological pathways effectively.
- Psychiatric Disorders : Research is ongoing to evaluate its effects on mood regulation and anxiety .
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Science : As a component in the development of new polymers and materials with enhanced properties.
- Pharmaceutical Development : Employed in drug formulation processes due to its stability and reactivity .
Data Table: Comparison of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on derivatives of this compound revealed significant inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro testing on human breast cancer cells showed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, highlighting its selective action against cancerous cells .
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-7-11-12(14-4-6-17(11)15-9)16-5-2-3-10(13)8-16/h4,6-7,10H,2-3,5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIZNBJEECRYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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